molecular formula C6H6N2O B1271976 4-Aminonicotinaldehyde CAS No. 42373-30-8

4-Aminonicotinaldehyde

Cat. No. B1271976
CAS RN: 42373-30-8
M. Wt: 122.12 g/mol
InChI Key: GTPZHMGXKZIHKW-UHFFFAOYSA-N
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Description

4-Aminonicotinaldehyde (4-ANA) is a synthetic compound with a wide range of applications in biochemistry and physiology. It is a versatile compound used in a variety of scientific experiments, as well as in research and development. 4-ANA is a colorless liquid with a boiling point of 129°C and a melting point of -29°C. It is also a highly reactive compound, making it useful for a variety of applications.

Scientific Research Applications

Synthesis and Characterization

4-Aminonicotinaldehyde has been utilized in the synthesis of various compounds. For instance, a facile synthesis of 2-aminonicotinaldehyde, closely related to this compound, has been developed without requiring chromatography and is easily scalable (Moormann, Yen, & Yu, 1987). Another study involved the synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, where 2-aminonicotinaldehyde was a key intermediate (Mogilaiah & Chowdary, 2002).

Metal Complexes and Biological Evaluation

Research also includes the synthesis and characterization of metal complexes involving 2-aminonicotinaldehyde, such as those with Zn(II), Cd(II), and Hg(II). These complexes have been evaluated for their biological activities, highlighting the potential of this compound derivatives in biochemistry (Mallela et al., 2018).

Schiff Base Compounds and Biological Activity

The compound has been used in the preparation of Schiff base compounds, which are significant in various biological applications. A study included the synthesis of new derivatives using this compound and investigated their biological activity (Radi et al., 2019).

Role in Catalysis and Chemical Reactions

This compound-related compounds have been employed in catalyzing chemical reactions. A research demonstrated the use of isonicotinic acid, structurally related to this compound, as a dual and biological organocatalyst for synthesizing pyranopyrazoles (Zolfigol et al., 2013).

Safety and Hazards

4-Aminonicotinaldehyde may cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, and to wear protective gloves and eye protection .

properties

IUPAC Name

4-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-1-2-8-3-5(6)4-9/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPZHMGXKZIHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375492
Record name 4-aminonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42373-30-8
Record name 4-aminonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminonicotinaldehyde
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Synthesis routes and methods I

Procedure details

N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide (3.35 g) was dissolved in 3 N hydrochloric acid (50 ml) to prepare a solution which was stirred under reflux for 5.5 hr. The reaction solution was cooled to room temperature, and the reaction solution was then washed with diethyl ether and was neutralized with potassium carbonate powder. Diethyl ether was added thereto, the mixture was extracted, and the diethyl ether layer was dried over potassium carbonate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give 4-amino-pyridine-3-carbaldehyde (1.12 g, yield 58%).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 25B (870 mg, 4.2 mmol) in 3N HCl (aq.) (10 mL) was heated to reflux overnight, and extracted three times with diethyl ether. The aqueous layer was adjusted to pH >7 with solid K2CO3 and extracted six times with 20% isopropanol/chloroform. The combined extracts were dried (Na2SO4), filtered, and concentrated to provide the desired product (450 mg; 87%).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Aminonicotinaldehyde in synthesizing 1,6-naphthyridines?

A1: this compound serves as a crucial building block in the synthesis of 1,6-naphthyridines via the Friedländer reaction. [] In this reaction, it reacts with various methylene compounds containing α-ketone groups. This reaction allows for the creation of diverse 2- and/or 3-substituted 1,6-naphthyridines, including those with complex tricyclic ring systems. []

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